molecular formula C22H31NO7S2 B14708227 S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate CAS No. 21220-80-4

S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate

Cat. No.: B14708227
CAS No.: 21220-80-4
M. Wt: 485.6 g/mol
InChI Key: KZKJSZCJCIMHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate is a chemical compound known for its unique structure and properties It is characterized by the presence of phenoxyethoxy groups, amino groups, and a thiosulfate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 2-(2-phenoxyethoxy)ethylamine with ethylene oxide to form the intermediate bis(2-(2-phenoxyethoxy)ethyl)amine. This intermediate is then reacted with thiosulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to yield simpler sulfur-containing compounds.

    Substitution: The phenoxyethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce various substituted phenoxyethoxy compounds.

Scientific Research Applications

S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate involves its interaction with molecular targets and pathways within biological systems. The thiosulfate group can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, the phenoxyethoxy groups may interact with cellular membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    S-2-(2-aminoethylamino)ethyl phenyl sulfide: Known for its protective effects against sulfur mustard-induced toxicity.

    S-2-(2-aminoethylamino)ethyl butyl sulfide: Exhibits similar protective properties and is used in related research applications.

Uniqueness

S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate stands out due to its unique combination of phenoxyethoxy and thiosulfate groups, which confer distinct chemical and biological properties

Properties

CAS No.

21220-80-4

Molecular Formula

C22H31NO7S2

Molecular Weight

485.6 g/mol

IUPAC Name

2-[2-[2-(2-phenoxyethoxy)ethyl-(2-sulfosulfanylethyl)amino]ethoxy]ethoxybenzene

InChI

InChI=1S/C22H31NO7S2/c24-32(25,26)31-20-13-23(11-14-27-16-18-29-21-7-3-1-4-8-21)12-15-28-17-19-30-22-9-5-2-6-10-22/h1-10H,11-20H2,(H,24,25,26)

InChI Key

KZKJSZCJCIMHMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOCCN(CCOCCOC2=CC=CC=C2)CCSS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.